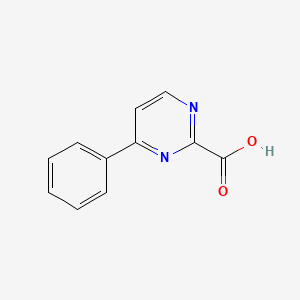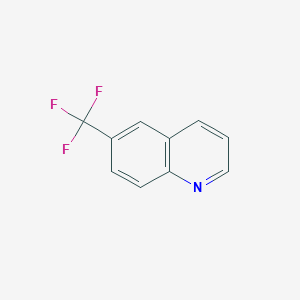
6-(三氟甲基)喹啉
描述
Synthesis Analysis
The synthesis of 6-(Trifluoromethyl)quinoline involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For instance, one study reported the synthesis of 6-chloro-2-trifluoromethylquinoline through the sequential conversion of 6-chloroquinoline to 6-chloro-2-trifluoromethylquinoline without isolation of intermediates .Molecular Structure Analysis
The molecular structure of 6-(Trifluoromethyl)quinoline is characterized by the presence of a trifluoromethyl group attached to the quinoline ring . The exact mass of the molecule is 197.04523368 g/mol .Chemical Reactions Analysis
The chemistry of fluorinated quinolines, such as 6-(Trifluoromethyl)quinoline, involves a variety of reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds, have also been considered .Physical And Chemical Properties Analysis
6-(Trifluoromethyl)quinoline has a molecular weight of 197.16 g/mol . It has a computed XLogP3 value of 3.1, indicating its lipophilicity . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 12.9 Ų .科学研究应用
合成和药用重要性
- 像6-(三氟甲基)喹啉这样的三氟甲基取代喹啉由于其药用重要性,特别是作为抗疟疾药物而引起了兴趣。已经探索了用于合成具有增强抗寄生虫活性的新氟化喹啉,以解决经典抗疟疾分子遇到的药物耐药问题(Andrighetto et al., 2013)。
材料科学应用
- 喹啉衍生物还用于设计OLED(有机发光二极管)和场诱导电光学功能材料,因为它们具有广泛的生物和药理活性。这包括它们在聚合物薄膜中用于光激发动力学研究(M. S. Mehata, 2018)。
抗菌和抗结核药物
- 合成的6-取代-2-(取代苯基)-喹啉衍生物在体外抗菌试验中表现出对革兰氏阳性和阴性细菌以及真菌的显著活性。这些化合物具有作为未来抗菌药物的潜力(Vaghasiya et al., 2014)。
抗癌活性
- 某些基于喹啉的化合物,包括6-(三氟甲基)喹啉的衍生物,表现出有效的抗癌活性。它们在合成上的多样性使得可以生成结构多样的衍生物,使它们在癌症药物发现中具有重要意义。这些化合物已经被研究其通过抑制酪氨酸激酶、蛋白酶体、微管聚合和DNA修复的作用方式(Solomon & Lee, 2011)。
抗寄生虫和抗肿瘤药物
- 已合成并评估了7-三氟甲基-4-(4-取代苯胺基)-喹啉的新衍生物,用于体外活性对抗各种寄生虫和癌细胞系。这些化合物在治疗热带病方面表现出潜力,并展示出明显的抗肿瘤活性(Abadi & Brun, 2003)。
生物成像应用
- 带有三氟甲基基团的7-氨基喹啉已用于生物成像。已经探索了它们在活细胞成像中作为高尔基定位探针的合成和应用。这些化合物表现出强的分子内电荷转移荧光,具有大的斯托克斯位移,使它们适用于各种细胞系中高尔基体成像(Chen et al., 2019)。
抗炎药物
- 喹啉衍生物已被发现具有潜在的抗炎作用。它们已被发现是与炎症相关的各种酶和受体的抑制剂,如环氧合酶(COX)和磷酸二酯酶4(PDE4)(Mukherjee & Pal, 2013)。
药物生产中的大规模合成
- 喹啉,包括6-(三氟甲基)喹啉,已经大规模合成用于抗菌和抗病毒疗法,包括用于COVID-19。报道了纳米材料如Fe3O4@SiO2在这些化合物合成中提高产量的情况,这对于大规模药品行业至关重要(Chandrappa et al., 2020)。
光物理学和生物分子结合
- 对新系列2-(芳基/杂环芳基)-6-(吗啉-4-基/吡咯烷-1-基)-(4-三氟甲基)喹啉的研究揭示了它们的光物理性质和生物分子结合能力。这些化合物通过布查尔德-哈特维希胺化合成,展现出分子内配体和电荷转移型跃迁,使它们在光物理学和分子相互作用研究中具有相关性 (Bonacorso et al., 2018)。
作用机制
Target of Action
Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antineoplastic, and antiviral activities . They have been used as inhibitors of various enzymes , suggesting that 6-(Trifluoromethyl)quinoline may also interact with specific enzymes or receptors in the body.
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some quinoline-based molecules have been found to inhibit c-Met, VEGF, and EGF receptors, which are pivotal targets for the activation of important carcinogenic pathways .
Biochemical Pathways
For example, quinoline-based molecules have been shown to affect the Ras/Raf/MEK and PI3K/AkT/mTOR signaling cascades, which regulate survival processes in the cell, such as proliferation, apoptosis, differentiation, and angiogenesis .
Pharmacokinetics
The presence of the trifluoromethyl group in the quinoline structure may enhance the biological activity of the compound and provide unique properties .
Result of Action
Quinoline derivatives have been found to exhibit a range of effects, including inhibiting enzyme activity, disrupting cellular processes, and exhibiting antibacterial, antineoplastic, and antiviral activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(Trifluoromethyl)quinoline. For instance, pH and ionic strength can influence the solubility of quinoline derivatives, which can impact their pharmaceutical development .
安全和危害
While specific safety and hazard information for 6-(Trifluoromethyl)quinoline was not found, general safety measures for handling similar chemical compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .
未来方向
The future directions for the study and application of 6-(Trifluoromethyl)quinoline and similar compounds are vast. The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . These compounds have potential applications in various fields, including medicine, due to their unique properties .
属性
IUPAC Name |
6-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)8-3-4-9-7(6-8)2-1-5-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVALNRPQHHRMNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)(F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505602 | |
| Record name | 6-(Trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)quinoline | |
CAS RN |
325-13-3 | |
| Record name | 6-(Trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=325-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(trifluoromethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The paper mentions quinolines reacting with nitrogen-centered nucleophiles. Does the position of the trifluoromethyl group on the quinoline ring influence this reactivity?
A1: Yes, the position of the trifluoromethyl group likely influences the reactivity of quinolines with nucleophiles. [] While the provided study doesn't directly investigate 6-(trifluoromethyl)quinoline, it highlights that the presence and position of fluorine atoms on the benzene ring of quinolines significantly impact their reaction with nucleophiles. Electron-withdrawing groups like trifluoromethyl can alter the electron density distribution within the quinoline ring system, thereby affecting its reactivity towards nucleophilic attack. Further research specifically focusing on 6-(trifluoromethyl)quinoline would be needed to provide definitive answers about its reactivity profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(methylamino)propyl]oxolane-2-carboxamide](/img/structure/B1354531.png)
![Ethanone, 1-[3-(heptyloxy)phenyl]-](/img/structure/B1354533.png)
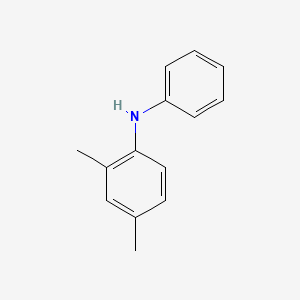



![2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1354550.png)
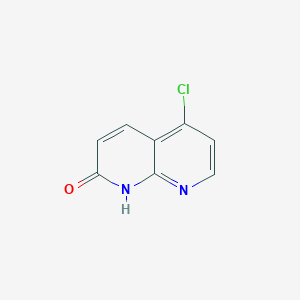
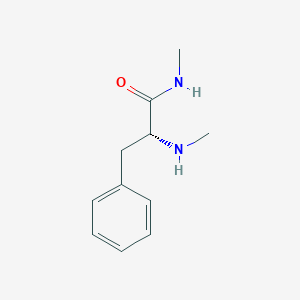
![6-Trifluoromethyl-benzo[d]isoxazol-3-ylamine](/img/structure/B1354554.png)


![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride](/img/structure/B1354557.png)
